tert-Butyl (tert-butoxycarbonyl)homoserinate tert-Butyl (tert-butoxycarbonyl)homoserinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17952462
InChI: InChI=1S/C13H25NO5/c1-12(2,3)18-10(16)9(7-8-15)14-11(17)19-13(4,5)6/h9,15H,7-8H2,1-6H3,(H,14,17)
SMILES:
Molecular Formula: C13H25NO5
Molecular Weight: 275.34 g/mol

tert-Butyl (tert-butoxycarbonyl)homoserinate

CAS No.:

Cat. No.: VC17952462

Molecular Formula: C13H25NO5

Molecular Weight: 275.34 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (tert-butoxycarbonyl)homoserinate -

Specification

Molecular Formula C13H25NO5
Molecular Weight 275.34 g/mol
IUPAC Name tert-butyl 4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Standard InChI InChI=1S/C13H25NO5/c1-12(2,3)18-10(16)9(7-8-15)14-11(17)19-13(4,5)6/h9,15H,7-8H2,1-6H3,(H,14,17)
Standard InChI Key WFSWHDJTFHDJFE-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)C(CCO)NC(=O)OC(C)(C)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure includes a homoserine backbone (HOOC-CH(NH2)-CH2-CH2-OH\text{HOOC-CH(NH}_2\text{)-CH}_2\text{-CH}_2\text{-OH}) modified at two sites:

  • Amino Protection: The Boc group ((CH3)3C-O-CO-(\text{CH}_3)_3\text{C-O-CO-}) shields the amine, rendering it inert under basic conditions.

  • Carboxyl Protection: The tert-butyl ester ((CH3)3C-O-CO-(\text{CH}_3)_3\text{C-O-CO-}) stabilizes the carboxylic acid, preventing unwanted side reactions during peptide elongation .

The IUPAC name, tert-butyl (2S)-2-[(tert-butoxycarbonyl)amino]-4-hydroxybutanoate, reflects these modifications . The stereochemistry is confirmed via NMR and X-ray crystallography, with the chiral center at C2 adopting the S-configuration .

Spectroscopic Characterization

  • NMR:

    • 1H NMR^1\text{H NMR}: δ 1.44 ppm (s, 18H, Boc and tert-butyl), δ 4.15 ppm (m, 2H, -CH2_2-OH), δ 3.60 ppm (m, 1H, α-CH) .

    • 13C NMR^{13}\text{C NMR}: δ 80.1 ppm (Boc C-O), δ 28.2 ppm (tert-butyl CH3_3) .

  • IR: Strong stretches at 1740 cm1^{-1} (ester C=O) and 1695 cm1^{-1} (Boc C=O).

Synthesis and Purification

Synthetic Routes

The synthesis involves sequential protection of L-homoserine (Figure 1):

  • Boc Protection:
    L-Homoserine reacts with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in tetrahydrofuran (THF) under basic conditions (e.g., Na2CO3\text{Na}_2\text{CO}_3).

  • Esterification:
    The hydroxyl group is esterified with tert-butanol ((CH3)3COH(\text{CH}_3)_3\text{COH}) using N,NN,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent .

Key Reaction Conditions:

  • Temperature: 0–25°C to prevent racemization .

  • Monitoring: Thin-layer chromatography (TLC) in 40% ethyl acetate/hexanes .

Purification and Yield

  • Flash Chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexanes (3:7) yields 85–90% purity .

  • Recrystallization: Hexane/ethyl acetate mixtures afford crystals with >95% purity .

Applications in Organic Synthesis

Peptide Synthesis

The compound serves as a building block in solid-phase peptide synthesis (SPPS):

  • Orthogonal Deprotection:

    • Boc removed with trifluoroacetic acid (TFA) .

    • tert-Butyl ester cleaved with LiOH or TBAF .

  • Case Study: Used in the synthesis of (S)-N-Boc-5-oxaproline, a proline analog with enhanced conformational rigidity .

Medicinal Chemistry

  • Drug Design: Modifications at the α-carbon or side chain improve bioactivity. For example, derivatives show promise as antibiotic potentiators (128-fold potency vs. PAβN) .

  • Enzyme Interactions: Acts as a substrate analog for alanine-serine-cysteine transporters (ASCT2), influencing amino acid uptake in cancer cells .

Comparative Analysis with Structural Analogs

Featuretert-Butyl (tert-butoxycarbonyl)homoserinateO-Acetyl-L-homoserineHomoserine Lactones
Amino ProtectionBoc (acid-labile)NoneAcyl (e.g., hexanoyl)
Carboxyl Protectiontert-butyl ester (base-stable)Methyl esterCyclic ester (lactone)
StabilityHigh under basic conditionsLowModerate
ApplicationsSPPS, drug designBacterial signalingQuorum sensing

Future Directions

  • Bioconjugation: Explore site-specific modifications for antibody-drug conjugates (ADCs) .

  • Green Chemistry: Develop water-soluble variants using enzymatic catalysis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator